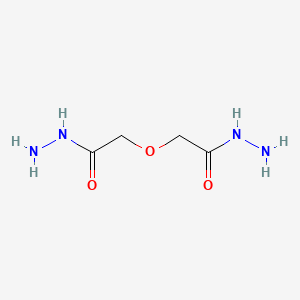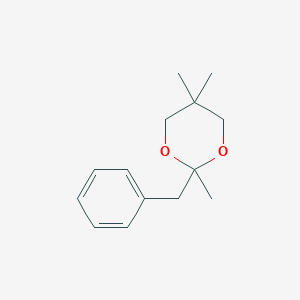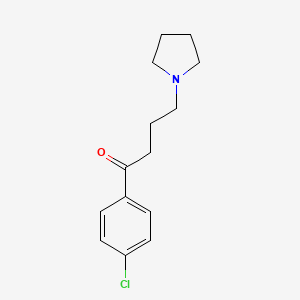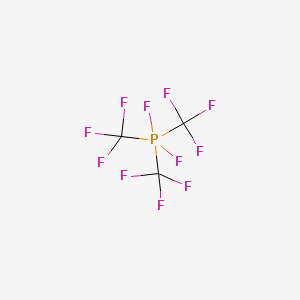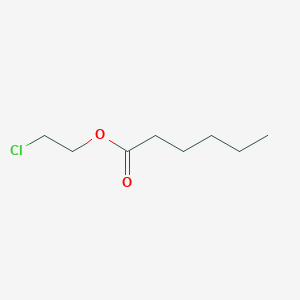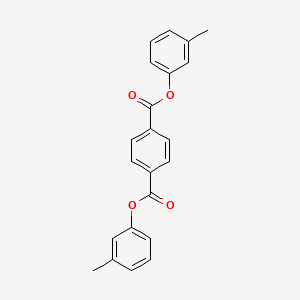
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is an organic compound with the molecular formula C22H18O4. It is a type of ester derived from 1,4-benzenedicarboxylic acid and 3-methylphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester can be synthesized through esterification reactions. One common method involves reacting 1,4-benzenedicarboxylic acid with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: Bis(3-methylphenyl)methanol.
Substitution: Nitro or halogenated derivatives of the ester.
科学的研究の応用
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of plasticizers, resins, and coatings.
作用機序
The mechanism of action of 1,4-benzenedicarboxylic acid, bis(3-methylphenyl) ester depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release the active components, which then interact with specific molecular targets and pathways.
類似化合物との比較
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is unique due to its specific ester groups and the position of the methyl substituents on the phenyl rings. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis.
特性
CAS番号 |
1539-05-5 |
|---|---|
分子式 |
C22H18O4 |
分子量 |
346.4 g/mol |
IUPAC名 |
bis(3-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
InChIキー |
HWZUNHMTOHHEIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





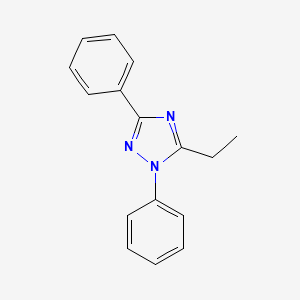
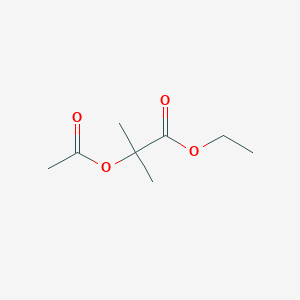

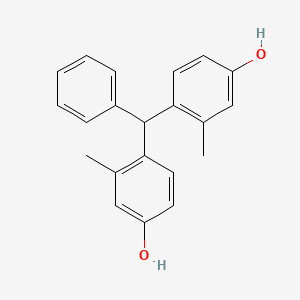
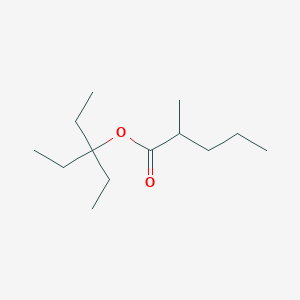
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
